![molecular formula C22H32O5 B2946441 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid CAS No. 141522-67-0](/img/structure/B2946441.png)
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is a complex organic compound with the molecular formula C22H32O5. It is known for its unique structure, which includes a benzenecarboxylic acid moiety linked to a long aliphatic chain through an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid typically involves multiple steps. One common synthetic route starts with the esterification of benzenecarboxylic acid with 11-hydroxyundecanoic acid. This intermediate is then reacted with butenoyl chloride to introduce the butenoyloxy group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of esterification and subsequent functional group modifications are applicable. Large-scale production would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce additional functional groups.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The benzenecarboxylic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Introduction of carboxylic acid or ketone groups.
Reduction: Formation of primary or secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the benzenecarboxylic acid moiety.
Scientific Research Applications
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is not fully understood. its effects are believed to be mediated through interactions with cellular membranes due to its amphiphilic structure. This allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules.
Comparison with Similar Compounds
Similar Compounds
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzoic acid: Similar structure but with a benzoic acid moiety.
11-(3-Butenoyloxy)undecanoic acid: Lacks the benzenecarboxylic acid moiety.
4-{[11-(3-Butenoyloxy)undecyl]oxy}phenylacetic acid: Contains a phenylacetic acid moiety instead of benzenecarboxylic acid.
Uniqueness
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is unique due to its combination of a long aliphatic chain with a benzenecarboxylic acid moiety, providing both hydrophobic and hydrophilic properties. This amphiphilic nature makes it particularly useful in applications requiring molecular self-assembly or interaction with lipid membranes .
Properties
IUPAC Name |
4-(11-but-3-enoyloxyundecoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-12-21(23)27-18-11-9-7-5-3-4-6-8-10-17-26-20-15-13-19(14-16-20)22(24)25/h2,13-16H,1,3-12,17-18H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSAFBJUBJGXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
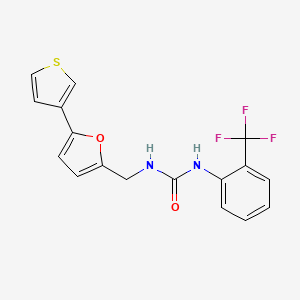
![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2946362.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2946366.png)
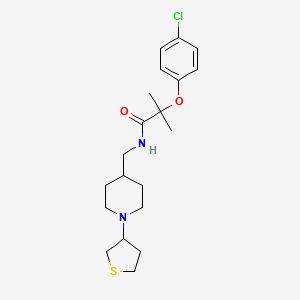
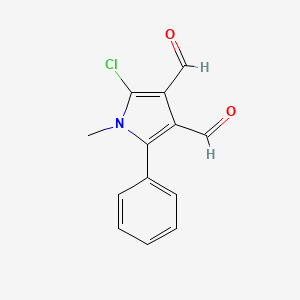
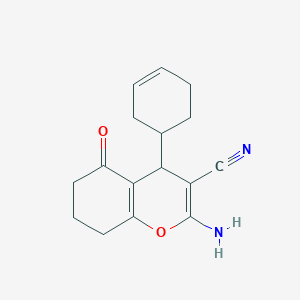
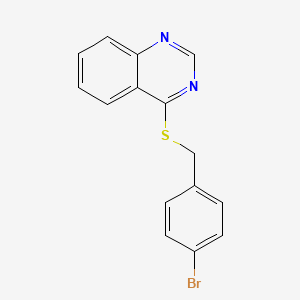
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)
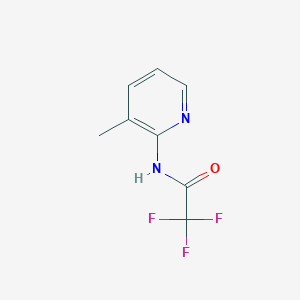
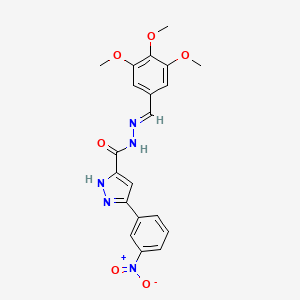
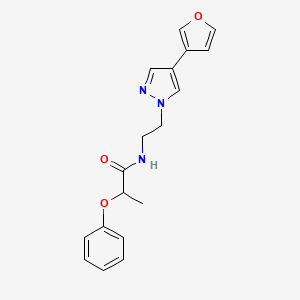
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
